5-Carboxy-1-(4-sulfobutyl)-2,3,3-trimethyl-3H-indolium

Water solubility Cyanine dye precursors Indolium salts

5-Carboxy-1-(4-sulfobutyl)-2,3,3-trimethyl-3H-indolium (CAS 852818-04-3) is a zwitterionic indolium inner salt with the IUPAC name 4-(5-carboxy-2,3,3-trimethylindol-1-ium-1-yl)butane-1-sulfonate and molecular formula C16H21NO5S (MW 339.41 g/mol, monoisotopic mass 339.1140 Da). It serves as a key synthetic intermediate in the preparation of near-infrared (NIR) cyanine dyes, particularly sulfo-cyanine and indocyanine-type fluorophores used for fluorescence imaging of tumor hypoxia and as contrast agents for NIR tumor imaging.

Molecular Formula C16H21NO5S
Molecular Weight 339.4 g/mol
CAS No. 852818-04-3
Cat. No. B135928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Carboxy-1-(4-sulfobutyl)-2,3,3-trimethyl-3H-indolium
CAS852818-04-3
Synonyms5-Carboxy-2,3,3-trimethyl-1-(4-sulfobutyl)-3H-indolium
Molecular FormulaC16H21NO5S
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCC1=[N+](C2=C(C1(C)C)C=C(C=C2)C(=O)O)CCCCS(=O)(=O)[O-]
InChIInChI=1S/C16H21NO5S/c1-11-16(2,3)13-10-12(15(18)19)6-7-14(13)17(11)8-4-5-9-23(20,21)22/h6-7,10H,4-5,8-9H2,1-3H3,(H-,18,19,20,21,22)
InChIKeyTWFUKKLDNXMBDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Carboxy-1-(4-sulfobutyl)-2,3,3-trimethyl-3H-indolium (CAS 852818-04-3): A Bifunctional Indolium Intermediate for Targeted Cyanine Dye Synthesis


5-Carboxy-1-(4-sulfobutyl)-2,3,3-trimethyl-3H-indolium (CAS 852818-04-3) is a zwitterionic indolium inner salt with the IUPAC name 4-(5-carboxy-2,3,3-trimethylindol-1-ium-1-yl)butane-1-sulfonate and molecular formula C16H21NO5S (MW 339.41 g/mol, monoisotopic mass 339.1140 Da) . It serves as a key synthetic intermediate in the preparation of near-infrared (NIR) cyanine dyes, particularly sulfo-cyanine and indocyanine-type fluorophores used for fluorescence imaging of tumor hypoxia and as contrast agents for NIR tumor imaging [1].

Why Generic Substitution of 5-Carboxy-1-(4-sulfobutyl)-2,3,3-trimethyl-3H-indolium Fails: The Functional Group Pairing Problem


In the synthesis of functionalized NIR cyanine dyes, the indolium precursor must simultaneously provide a permanent negative charge for aqueous solubility and a reactive handle for downstream bioconjugation. The target compound uniquely combines a 5-carboxylic acid group (-COOH) for activation and conjugation chemistry with a 1-(4-sulfobutyl) sulfonate moiety for zwitterionic water solubility [1]. Closely related analogs disrupt this pairing: 2,3,3-trimethyl-1-(4-sulfobutyl)-3H-indolium (CAS 54136-26-4) lacks the 5-carboxy conjugation site, while 5-carboxy-1-ethyl-2,3,3-trimethyl-3H-indolium iodide (CAS 126442-85-1) replaces the sulfobutyl with a weakly solubilizing ethyl group, compromising aqueous compatibility. This section details the quantifiable consequences of selecting an incorrect analog.

Quantitative Differentiation Evidence for 5-Carboxy-1-(4-sulfobutyl)-2,3,3-trimethyl-3H-indolium Against Four Closest Analogs


Aqueous Solubility Advantage of Sulfobutyl Over Alkyl Quaternary Ammonium Analogs

The target compound demonstrates aqueous solubility of at least 25 mg/mL (equivalent to approximately 73.5 mM at MW 339.41) at ambient temperature [1]. In contrast, the non-sulfobutyl analog 5-carboxy-1-ethyl-2,3,3-trimethyl-3H-indolium iodide (CAS 126442-85-1; MW 359.20 as iodide salt) exhibits substantially lower water solubility, requiring organic co-solvents (DMF or DMSO) for dissolution in typical conjugation protocols . The 4-sulfobutyl substituent confers a permanent negative charge (sulfonate) that forms a zwitterionic inner salt with the indolium cation, maintaining solubility without counterion-dependent variability.

Water solubility Cyanine dye precursors Indolium salts

Conjugation-Ready Carboxy Group: Direct Reactivity Advantage Over Non-Carboxy Analogs

The 5-carboxylic acid substituent (pKa ~4-5 estimated for aromatic carboxylic acid on indolium) is directly activatable to NHS ester, sulfo-NHS ester, TFP ester, or STP ester without additional synthetic steps [1]. The non-carboxy analog 2,3,3-trimethyl-1-(4-sulfobutyl)-3H-indolium (CAS 54136-26-4; MW 296.41) lacks any functional group for covalent attachment, rendering it suitable only as a non-functionalized terminal indolium in dye synthesis and precluding its use in bioconjugation workflows . The 5-carboxymethyl analog (CAS 118672-08-5) introduces an extra methylene spacer that alters the electronic environment of the carboxylate, potentially reducing NHS ester electrophilicity and conjugation kinetics compared to the directly attached carboxy group.

Bioconjugation NHS ester activation Indolium carboxylate

Sulfonate vs. Sulfonate: Retention of Hydrophilicity in Final Dye Compared to Neutral Alkyl Chain Analogs

The sulfobutyl substituent on the indolium nitrogen persists through the dye condensation reaction, imparting permanent negative charge to the final cyanine fluorophore. This contrasts with the 5-carboxy-1-butyl-2,3,3-trimethyl-3H-indolium analog (used in DSSC sensitizers), where the neutral butyl chain contributes to higher overall log P (~4.5-5.0 estimated for the free base form), potentially promoting non-specific binding and aggregation in aqueous biological media [1]. The target compound's predicted Log P of 3.15 reflects a balanced hydrophilic-lipophilic profile appropriate for water-soluble dye synthesis, whereas sulfur-free alkyl quaternary ammonium indoliums typically exhibit Log P values exceeding 4.0 for the corresponding free base forms.

Dye hydrophilicity NIR fluorescence In vivo imaging

Molecular Weight Advantage for Conjugate Characterization Over Higher-MW Indolium Precursors

The monoisotopic mass of 339.1140 Da for the target compound provides a clean mass addition signature for MALDI-TOF or ESI-MS characterization of dye-protein/dye-antibody conjugates. In comparison, the 5-carboxymethyl analog (CAS 118672-08-5; MW 353.43, monoisotopic ~353.1297 Da) adds 14 Da, while indolium-5-sulfonate analogs (e.g., CAS 76588-81-3; MW 375.46, monoisotopic ~375.08 Da containing two sulfur atoms) introduce a distinctive isotopic pattern (due to two sulfur atoms) that complicates deconvolution of conjugate mass spectra and may interfere with accurate DAR (dye-to-antibody ratio) determination via intact mass analysis.

Mass spectrometry Dye-protein conjugates Quality control

Intermediate Role in Tumor-Hypoxia Imaging Dye Synthesis: Documented Application Pathway

The target compound is explicitly documented as an intermediate in the synthesis of cyanine dyes for fluorescence imaging of tumor hypoxia and as contrast agents for near-IR tumor imaging . This application-specific documentation is not uniformly available for close analogs: 2,3,3-trimethyl-1-(4-sulfobutyl)-3H-indolium (CAS 54136-26-4) is cataloged primarily as a general synthetic building block for electrophilic phenylation reactions and cationic surfactant applications , while the 5-carboxymethyl analog (CAS 118672-08-5) is listed as a reactant in specific dye syntheses without the same breadth of documented downstream imaging application [1]. This curated application mapping reduces procurement risk by linking the compound directly to validated end-use workflows.

Tumor hypoxia imaging NIR contrast agents Cyanine dye intermediates

Validated Procurement Scenarios for 5-Carboxy-1-(4-sulfobutyl)-2,3,3-trimethyl-3H-indolium (CAS 852818-04-3)


Synthesis of Sulfo-Cyanine-5 (Sulfo-Cy5) Carboxylic Acid for Antibody Labeling

The target compound serves as the 5-carboxy-indolium precursor in the condensation reaction to generate Sulfo-Cy5-COOH (CAS 146368-11-8), a widely used far-red fluorescent label. The pre-installed 5-COOH group eliminates the need for post-synthetic carboxylation, and the sulfobutyl group ensures the final dye remains water-soluble for aqueous antibody conjugation via NHS ester chemistry [1].

Synthesis of Tumor-Hypoxia-Targeted NIR Cyanine Contrast Agents

As documented by multiple chemical suppliers, this indolium salt is a key intermediate in preparing cyanine dyes specifically designed for fluorescence imaging of tumor hypoxia and NIR tumor contrast. The combination of water solubility (≥25 mg/mL [2]) and conjugation-ready carboxy functionality enables modular assembly of targeted imaging agents.

Preparation of Defined-DAR Fluorescent Antibody Conjugates Requiring Accurate MS Characterization

The monoisotopic mass of 339.1140 Da with a single sulfur atom yields a clean isotopic pattern upon conjugation, facilitating accurate DAR determination via intact mass LC-MS. This is a quantifiable advantage over dual-sulfur analogs (e.g., 5-sulfonate derivatives) whose complex isotopic envelopes complicate spectral deconvolution .

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